3-氰基-N-(3-羟基-3-(萘基)丙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

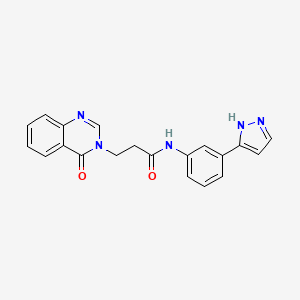

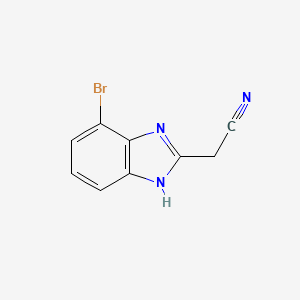

The compound “3-cyano-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide” is a versatile chemical compound with fascinating applications in scientific research. It is a derivative of N-(cyano(naphthalen-1-yl)methyl)benzamides .

Synthesis Analysis

The synthesis of this compound involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The solid-state properties of these compounds were revealed by X-ray single crystallography, while their hydrogen bonding interactions in the solution phase were examined through UV-Vis absorption and NMR analyses .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound that contains a 3,5-dinitrophenyl group was found to exhibit a drastic color transition from colorless to achromatic black in response to fluoride anion at mM concentrations .Physical And Chemical Properties Analysis

The compound is a cream-colored uniform powder, with a melting point of 222 223 ℃. It is insoluble in water, sodium carbonate solution, but soluble in xylene .科学研究应用

合成与结构性质

已合成一系列与 3-氰基-N-(3-羟基-3-(萘-1-基)丙基)苯甲酰胺相关的衍生物,展示了不同的化学行为和应用。例如,已经开发出 N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物,其中一种在氟离子的比色传感中显示出显着的潜力。这种特定的衍生物在氟离子存在下会显着变色,使其成为环境和分析化学中开发传感应用的优秀候选者 (Younes 等人,2020)。

荧光衍生化

与目标化合物密切相关的 3-(萘-1-基氨基)丙酸已被探索其作为氨基酸荧光衍生化剂的潜力。这种衍生化导致强荧光氨基酸衍生物,由于它们在乙醇和水中都具有强荧光,因此在生物测定和研究中可能具有优势,为生化研究提供了有价值的工具 (Frade 等人,2007)。

化学合成

3-氰基-1-萘甲酸的合成,作为速激肽受体拮抗剂生产中的关键中间体,突出了涉及萘衍生物的化学合成中的复杂性和创新性。该化合物的改进合成路线,避免使用危险的汞盐并提高产率,强调了有机合成方法学的持续进步,这些方法学可适用于衍生物,例如 3-氰基-N-(3-羟基-3-(萘-1-基)丙基)苯甲酰胺 (Ashworth 等人,2003)。

催化和有机反应

研究腈的碳钯化以通过钯催化的环化合成二取代氨基萘和苯并恶嗪衍生物,提供了对复杂有机反应的见解,这些反应可能与 3-氰基-N-(3-羟基-3-(萘-1-基)丙基)苯甲酰胺的功能化有关。此类反应扩展了化学家可用于修饰和创建复杂分子的工具包,用于从材料科学到制药的各种应用 (Tian 等人,2003)。

药物研究

开发结合萘氧基和苯氧基的的选择性多巴胺 D4 受体拮抗剂强调了萘衍生物的药学相关性。该研究领域可以为基于 3-氰基-N-(3-羟基-3-(萘-1-基)丙基)苯甲酰胺等化合物的结构框架开发新型疗法提供基础,突出了有机化学与药物发现之间的相互作用 (Wright 等人,1997)。

作用机制

属性

IUPAC Name |

3-cyano-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c22-14-15-5-3-8-17(13-15)21(25)23-12-11-20(24)19-10-4-7-16-6-1-2-9-18(16)19/h1-10,13,20,24H,11-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAQLGSQVFCVJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC(=C3)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2773954.png)

![3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2773956.png)

methanone](/img/structure/B2773957.png)

![N-[(1R)-1-Cyano-2-methylpropyl]thiadiazole-5-carboxamide](/img/structure/B2773959.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2773961.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773963.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2773965.png)

![2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2773975.png)